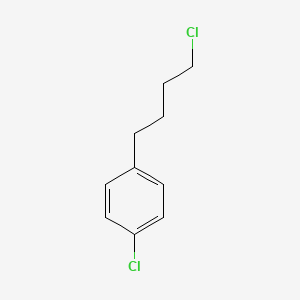![molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5](/img/structure/B2534474.png)
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a complex organic compound with the molecular formula C16H16FN3O2 This compound features a piperazine ring substituted with a 2-fluorophenyl group and a pyridin-2-ol moiety
Mechanism of Action
Target of action
Compounds like “5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol” often target specific proteins or enzymes in the body due to their structural features. For instance, the piperazine moiety is known to interact with a variety of receptors in the nervous system .
Mode of action
The interaction between the compound and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds or van der Waals forces. This can lead to changes in the conformation or activity of the target protein or enzyme .
Biochemical pathways
The exact pathways affected by “this compound” would depend on its specific targets. Compounds with similar structures have been found to affect pathways related to neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling to effects on cell growth or survival .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridin-2-ol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the pyridin-2-ol moiety.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents.
Uniqueness
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to the combination of the piperazine ring, fluorophenyl group, and pyridin-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOLHNVEWLNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
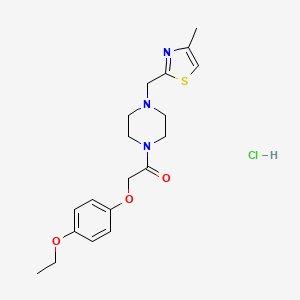
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
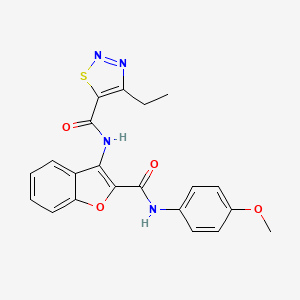
![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)
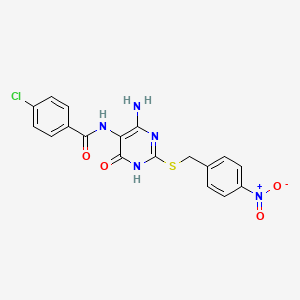
![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)
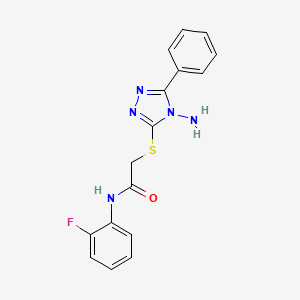
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)
